1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
This compound features a hexahydroimidazo[1,2-a]pyridin-1-ium core, a bicyclic system with partial saturation, contributing to its conformational rigidity. Key structural elements include:
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl group at position 3, introducing electron-rich aromaticity and oxygen-based hydrogen-bonding capacity.
- Hydroxy group at position 3, enabling hydrogen-bond donor/acceptor functionality.
- Quaternary ammonium center (indicated by "-ium bromide"), conferring water solubility and ionic character.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN2O3.BrH/c22-16-5-7-17(8-6-16)23-14-21(25,24-10-2-1-3-20(23)24)15-4-9-18-19(13-15)27-12-11-26-18;/h4-9,13,25H,1-3,10-12,14H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSMOHLKDUVGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis and Structural Analysis
The synthesis of this compound involves several organic reactions that incorporate a chlorophenyl moiety and a hexahydroimidazo-pyridine structure. The crystal structure and spectroscopic analysis have been documented in recent studies, revealing insights into its molecular geometry and functional groups that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential interaction with biological membranes. |
| Dihydrobenzo[b][1,4]dioxin Moiety | May contribute to the compound's stability and biological interactions. |
| Hydroxyl Group | Potentially involved in hydrogen bonding with biological targets. |
| Hexahydroimidazo[1,2-a]pyridine Core | Provides a framework for biological activity through various receptor interactions. |
Anticancer Properties
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : A related compound demonstrated low micromolar activity against AKT2/PKBβ kinase which is crucial in glioma malignancy. This suggests that similar derivatives could target oncogenic pathways effectively .
- Cytotoxicity Against Cancer Cells : The compound's derivatives have shown selective cytotoxicity against glioblastoma cells while being less toxic to non-cancerous cells. This selectivity is essential for minimizing side effects in potential therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Targeting specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Facilitating programmed cell death in cancerous cells while sparing healthy cells.
- Inhibition of Tumor Growth : Demonstrated through in vitro studies on primary patient-derived glioma stem cells .
Case Study 1: Anti-Glioma Activity
A study evaluated the anti-glioma efficacy of a related compound showing promising results in inhibiting the growth of glioblastoma cell lines. The compound exhibited an EC50 value indicating effective concentration levels for therapeutic action while maintaining low toxicity against normal cells .
Case Study 2: Kinase Profiling
In another investigation involving kinase profiling of compounds similar to This compound , it was found that specific inhibition of AKT isoforms correlated with reduced tumor growth rates in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Hexahydroimidazo[1,2-a]pyridin-1-ium vs. Imidazo[1,2-a]pyrimidinone
- Target Compound : The hexahydroimidazo[1,2-a]pyridin-1-ium core (partially saturated) offers flexibility and reduced planarity compared to fully aromatic systems.
- 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one (): Features a pyrimidinone ring fused to imidazole, introducing a ketone group (C=O) at position 3. Exhibits intermolecular O–H···O and C–H···Cl interactions in crystal packing, suggesting solid-state stability . Key Difference: The pyrimidinone core may enhance hydrogen-bonding capacity compared to the target compound’s saturated pyridine ring.
Hexahydroimidazo[1,2-a]pyridin-1-ium vs. Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Contains a tetrahydroimidazo[1,2-a]pyridine core with ester and cyano substituents. Melting point: 223–225°C, indicating high crystallinity due to polar groups (e.g., esters) . Key Difference: The absence of a quaternary ammonium center reduces ionic solubility but increases lipophilicity.
Substituent Modifications
Dihydrobenzodioxinyl vs. Fluorophenyl Groups
- Target Compound : The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group provides two oxygen atoms for hydrogen bonding and electron donation.
- 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium Bromide ():
Chlorophenyl vs. Nitrophenyl Substituents
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Substitutes 4-nitrophenyl for chlorophenyl, introducing a strong electron-withdrawing nitro group. Melting point: 243–245°C, higher than chlorophenyl analogs due to nitro-group polarity . Key Difference: Nitro groups may enhance reactivity in electrophilic substitution but increase toxicity risks.
Ionic vs. Neutral Structures
Quaternary Ammonium Salts vs. Neutral Heterocycles
Key Research Findings
- Biological Implications : The hydroxy group in the target compound and analogs (e.g., ) may interact with enzymatic active sites, as seen in studies of similar hydroxylated heterocycles .
- Solubility vs. Bioavailability : Ionic derivatives (e.g., target compound, ) exhibit improved solubility but may require formulation adjustments to enhance cellular uptake .
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-yl Derivatives
The dihydrobenzo[dioxin] fragment is typically prepared via Ullmann condensation or nucleophilic aromatic substitution . For example, reacting catechol derivatives with 1,2-dibromoethane under basic conditions yields the dioxane ring. In the context of the target compound, 6-bromo-2,3-dihydrobenzo[b]dioxin serves as a key intermediate for subsequent coupling reactions.
Preparation of 4-Chlorophenyl-Containing Precursors
The 4-chlorophenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling . For instance, 4-chlorobenzaldehyde undergoes condensation with ketones or amines to form α,β-unsaturated intermediates, which are critical for cyclization.
Core Imidazo[1,2-a]Pyridine Formation
The hexahydroimidazo[1,2-a]pyridine core is constructed through cyclocondensation reactions. A widely adopted method involves reacting 2-aminopyridine derivatives with α-bromoketones or α-halogenated aldehydes in the presence of a base.
Cyclization via Multi-Component Reactions
A one-pot synthesis strategy combines 2-aminopyridine, 4-chlorobenzaldehyde, and a dihydrobenzo[dioxin]-derived ketone. For example:
- Mannich Reaction : 2-Aminopyridine reacts with 4-chlorobenzaldehyde and a ketone (e.g., 2,3-dihydrobenzo[b]dioxin-6-yl methyl ketone) in ethanol under reflux to form a β-amino ketone intermediate.
- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of morpholine or triethylamine, yielding the hexahydroimidazo[1,2-a]pyridine skeleton.
Representative Reaction Conditions
Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation or hydration of a ketone intermediate. For instance, treating the cyclized product with aqueous H₂O₂ in acetic acid selectively oxidizes the C3 position. Alternatively, acid-catalyzed hydration of a C3 carbonyl group yields the tertiary alcohol.
Quaternization and Bromide Salt Formation
The final step involves converting the imidazo[1,2-a]pyridine into its quaternary ammonium bromide salt. This is achieved via alkylation with a brominating agent.
Alkylation with Methyl Bromide or HBr
- Method A : Reacting the tertiary amine with methyl bromide in acetonitrile at 50°C for 12 hours.
- Method B : Treating the amine with hydrobromic acid (48% w/w) in ethanol, followed by precipitation with diethyl ether.
Optimization Notes
- Excess HBr improves yield but risks over-acidification.
- Anhydrous conditions prevent hydrolysis of the bromide ion.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.2–4.5 ppm (dioxane CH₂), and δ 3.8 ppm (N-CH₂).
- X-ray Crystallography : Confirms the stereochemistry of the 3-hydroxy group and quaternary nitrogen.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The hexahydroimidazo[1,2-a]pyridine core may form regioisomers due to competing reaction pathways. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) favors the desired product.
Stability of the 3-Hydroxy Group
The tertiary alcohol is prone to dehydration under acidic conditions. Neutral pH buffers during workup and lyophilization instead of thermal drying preserve the hydroxyl group.
Industrial-Scale Production Considerations
Cost-Effective Precursors
Q & A
Advanced Research Question
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors from analogs. Validate with leave-one-out cross-validation (R² > 0.8).
- Docking simulations : Use crystal structures of target proteins (e.g., PDB 5P1) to prioritize substituent modifications on the dihydrobenzo[b][1,4]dioxin ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
